2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1049473-53-1
VCID: VC11990433
InChI: InChI=1S/C21H26ClN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26)
SMILES: C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C21H26ClN3O
Molecular Weight: 371.9 g/mol

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

CAS No.: 1049473-53-1

Cat. No.: VC11990433

Molecular Formula: C21H26ClN3O

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide - 1049473-53-1

Specification

CAS No. 1049473-53-1
Molecular Formula C21H26ClN3O
Molecular Weight 371.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Standard InChI InChI=1S/C21H26ClN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26)
Standard InChI Key CHJRYFWXWIZSGE-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves alkylation reactions or the use of appropriate alkylating reagents. For example, compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized using alkylation reactions with specific reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .

Potential Applications

While specific applications for 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide are not documented, compounds with similar structures have shown potential in various pharmacological areas:

  • Anticonvulsant Activity: Derivatives of phenylpiperazinyl acetamides have been studied for their anticonvulsant properties, particularly in models of epilepsy .

  • Other Potential Uses: The presence of phenyl and piperazinyl groups suggests potential activity in neurological or psychiatric disorders, given the role of similar compounds in drug development.

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide monohydrochloride and N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide monohydrochloride have been studied for their chemical properties and potential pharmacological activities .

  • 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone is another compound with a piperazinyl group, though its structure and applications differ .

Research Implications

  • Pharmacological Screening: Compounds with piperazinyl and phenyl groups are often screened for neurological activities, including anticonvulsant effects.

  • Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding how modifications to the molecular structure affect biological activity.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightPotential Applications
2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamideC21H26FN3O355.4Unknown, potential pharmacological activities
N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide monohydrochlorideC18H20Cl3N3O400.73Anticonvulsant screening
2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanoneC21H21ClN4OS412.9Potential pharmacological activities

This table highlights the diversity of compounds with similar structural elements and their potential applications, though specific data for 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide remains unavailable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator